molecular formula C15H33N B1583428 Triisopentylamine CAS No. 645-41-0

Triisopentylamine

Cat. No. B1583428
CAS RN: 645-41-0
M. Wt: 227.43 g/mol
InChI Key: QKVUSSUOYHTOFQ-UHFFFAOYSA-N
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Description

Triisopentylamine, also known as Triisoamylamine, is a chemical compound with the linear formula [(CH3)2CHCH2CH2]3N . It has a molecular weight of 227.43 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula [(CH3)2CHCH2CH2]3N . This indicates that the molecule consists of three isopentyl groups attached to a central nitrogen atom.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.433 . The boiling point is between 265-270 °C , and it has a density of 0.782 g/mL at 20 °C .

Scientific Research Applications

Photovoltaic Materials

Triisopentylamine and its derivatives, specifically triarylamine, have been extensively utilized in the development of opto- and electro-active materials. Their unique electron donating and transporting capabilities, along with their special propeller starburst molecular structure, make them highly efficient in solar cell applications. This is particularly evident in organic photovoltaic functional materials, where triarylamine as an electron donor has significantly improved the conversion efficiency of next-generation solar cells, including dye-sensitized solar cells (Ning & Tian, 2009).

Extraction of Chromium(VI)

Triisooctylamine, a derivative of this compound, has been employed for extracting Chromium(VI) from various acid solutions. This extraction is based on an ion-exchange reaction, which is prominent in amine-Cr(VI) extraction systems. The study demonstrates that at low acidities, the ion-exchange mechanism is predominant, while at higher acidities, Chromium(VI) is coextracted with acids like HCl or HBr (Huang, Chen, & Kuo, 1991).

Ammonia Substitute in Tetrazole Synthesis

Tritylamine, another derivative, acts as an effective ammonia surrogate in the Ugi tetrazole synthesis. This is important as N-Unsubstituted α-aminotetrazoles, which are synthesized through this method, have significant biological activities. The process offers an alternative route to access difficult-to-obtain derivatives (Zhao, Boltjes, Herdtweck, & Dömling, 2013).

Separation of Metals

Triisooctylamine is also effective in the separation of metals. It has been used to completely separate copper from cobalt in chloride-containing aqueous solutions. This demonstrates its potential in metal recovery and purification processes (Logeat, Mankowski, Molinier, & Lenzi, 1982).

Corrosion Inhibition

Tributylamine, a compound related to this compound, has been studied for its potential as a volatile inhibitor of hydrogen sulfide corrosion in steels. This shows its applicability in preventing corrosion, especially in environments where hydrogen sulfide is present (Kashkovskiy, Kuznetsov, & Kazansky, 2012).

Construction Material Admixtures

In the construction industry, triisopropanolamine is used as an admixture to accelerate the setting and hardening process of cement pastes. This demonstrates its utility in enhancing the properties of construction materials (Aggoun, Cheikh-Zouaoui, Chikh, & Duval, 2008).

Safety and Hazards

Triisopentylamine is classified as a dangerous good for transport and may be subject to additional shipping charges . It’s labeled with the GHS05 pictogram, indicating that it’s a skin corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Relevant Papers

One relevant paper titled “High-Performance Kinetic Hydrate Inhibition with Poly(N-isopropyl methacrylamide) and this compound Oxide Surprising Concentration-Dependent Results” discusses the use of this compound in combination with Poly(N-isopropyl methacrylamide) for kinetic hydrate inhibition . The paper highlights the exceptional performance of this blend, better than any other blend observed so far .

Mechanism of Action

Target of Action

Triisopentylamine, also known as Triisoamylamine, is a chemical compound used in various applications, including proteomics research . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the physical state of this compound is liquid, and it has a density of 0.782 g/mL at 20 °C . These properties could influence how this compound interacts with its environment and its subsequent actions.

properties

IUPAC Name

3-methyl-N,N-bis(3-methylbutyl)butan-1-amine
Source PubChem
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InChI

InChI=1S/C15H33N/c1-13(2)7-10-16(11-8-14(3)4)12-9-15(5)6/h13-15H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVUSSUOYHTOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN(CCC(C)C)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9060946
Record name 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)-
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Molecular Weight

227.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Light yellow or colorless liquid; [Sigma-Aldrich MSDS]
Record name Triisopentylamine
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CAS RN

645-41-0
Record name 3-Methyl-N,N-bis(3-methylbutyl)-1-butanamine
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Record name 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)-
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Record name 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)-
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Record name 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)-
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Record name Triisopentylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Triisopentylamine in enhancing the performance of low sulfur diesel fuel?

A1: [] this compound is a key component in a novel low sulfur diesel lubricant formulation. While the exact mechanism of action is not detailed in the research, the lubricant containing this compound is reported to improve the lubrication properties of low sulfur diesel fuel without negatively impacting the fuel's performance. This suggests that this compound may contribute to reducing friction and wear within diesel engines operating on low sulfur fuel. You can find more details about this application in the paper "Low sulfur diesel lubricant" on Semantic Scholar: .

Q2: Can this compound participate in chemical reactions relevant to organic synthesis?

A2: [] Yes, this compound can act as an alkylating agent in palladium-catalyzed amine exchange reactions. Research demonstrates that this compound can transfer its alkyl group to o-phenylenediamine in the presence of a palladium catalyst, leading to the formation of benzimidazoles. This highlights the potential of this compound as a reagent in organic synthesis, specifically for constructing nitrogen-containing heterocycles. This reaction is further explored in the paper "An Efficient Synthesis of Benzimidazoles via Palladium-Catalyzed Amine Exchange Reaction from Trialkylamines to o-Phenylenediamine in an Aqueous Medium": .

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